3,5-Dimethylpiperidine hydrochloride
Description
3,5-Dimethylpiperidine hydrochloride is the hydrochloride salt of 3,5-dimethylpiperidine, a bicyclic amine with methyl substituents at the 3 and 5 positions of the piperidine ring. The base compound, 3,5-dimethylpiperidine (CAS 35794-11-7), exists as a cis/trans isomeric mixture, is liquid at room temperature, and has a boiling point of 144°C, density of 0.853 g/mL, and refractive index of 1.4454 . It is highly flammable (flash point: 32.8°C) and classified as a skin/eye irritant with specific target organ toxicity (STOT SE Category 3) .
The hydrochloride salt (CAS 67288-91-9) is a solid derivative used primarily as an intermediate in pharmaceutical synthesis. Applications of the base compound include:
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
3,5-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
DLQUQDQYYCABAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C.Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethylpiperidine hydrochloride serves as a significant building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects:
- Anticancer Agents : Research has indicated that compounds derived from 3,5-dimethylpiperidine exhibit selective toxicity towards tumor cells. For instance, novel derivatives have been synthesized that demonstrate tumor-selective toxicity, making them promising candidates for cancer therapy .
- Neuroprotective Agents : Studies have shown that certain derivatives of 3,5-dimethylpiperidine can exhibit neuroprotective properties. For example, in vitro studies using neuroblastoma cell lines demonstrated that these compounds could mitigate oxidative stress-induced damage .
- Antiparkinsonian Activity : Some studies investigated the antiparkinsonian effects of 3,5-dimethylpiperidine derivatives in animal models. The compound was found to reduce catalepsy induced by haloperidol, suggesting potential use in treating Parkinson's disease .
Agricultural Science
In agricultural chemistry, this compound is recognized for its role in developing growth regulators and pesticides:
- Plant Growth Regulators : The compound has been noted for its effectiveness in enhancing plant growth and development. It acts by modulating hormonal pathways within plants .
- Pesticide Development : 3,5-Dimethylpiperidine derivatives are used as intermediates in synthesizing heterocyclic pesticides. These compounds are designed to target specific pests while minimizing environmental impact .
Material Science
The applications of 3,5-dimethylpiperidine extend into material science as well:
- Corrosion Inhibitors : Research indicates that this compound can be utilized as an acid corrosion inhibitor for metals like iron. Studies have shown that substituents on the piperidine ring can significantly influence its efficacy as a corrosion inhibitor .
- Synthesis of Functional Materials : It is also employed in the synthesis of various functional materials through Mannich reactions and other organic transformations, contributing to the development of advanced materials with tailored properties .
Chemical Synthesis
The compound plays a crucial role in organic synthesis:
- Precursor to Other Compounds : 3,5-Dimethylpiperidine is a precursor for synthesizing tibric acid and other biologically active molecules. Its ability to undergo hydrogenation processes makes it valuable in producing complex organic structures .
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3,5-dimethylpiperidine hydrochloride with structurally related piperidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 67288-91-9 | C₇H₁₅N·HCl | 149.66 | Solid | Methyl groups at 3,5 positions |
| 2-(3,5-Dimethylphenyl)piperidine Hydrochloride | 2703752-94-5 | C₁₃H₂₀ClN | 225.76 | Solid | 3,5-Dimethylphenyl substituent |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Solid | Diphenylmethoxy group at 4 position |
| 2,4-Dimethylpiperidine Hydrochloride | Not available | C₇H₁₅N·HCl | 149.66 | Solid | Methyl groups at 2,4 positions |
| 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine HCl | Not available | C₁₄H₁₈F₃NO₂·HCl | 331.76 | Solid | Trifluoromethyl and dimethoxy groups |
Key Observations :
- Aromatic substituents (e.g., diphenylmethoxy or trifluoromethylphenyl) increase lipophilicity, improving blood-brain barrier penetration for CNS-targeting drugs .
- Molecular Weight : Higher molecular weights in phenyl-substituted derivatives (e.g., 303.83 for 4-(diphenylmethoxy)piperidine HCl) correlate with increased complexity in synthesis and purification .
Key Differences :
- The hydrochloride salts generally exhibit reduced flammability compared to their base forms but may pose higher irritation risks due to increased stability and solubility.
- Aromatic substituents (e.g., in 2-(3,5-dimethylphenyl)piperidine HCl) introduce additional toxicity pathways, such as metabolic activation leading to reactive intermediates .
Q & A
Q. What are the key physicochemical properties of 3,5-dimethylpiperidine hydrochloride, and how do they influence experimental design?
The compound (C₇H₁₅N·HCl) has a boiling point of 144°C, density of 0.853 g/mL, and flash point of 32°C (flammable liquid) . Its hygroscopic nature and sensitivity to moisture require anhydrous handling and storage at 2–8°C in dry conditions . These properties dictate solvent selection (e.g., non-polar solvents for solubility), reaction temperature limits, and safety protocols (e.g., explosion-proof equipment for high-temperature reactions).
Q. What is the standard synthetic route for this compound?
The primary method involves catalytic hydrogenation of 3,5-dimethylpyridine under H₂ gas (5–10 atm) using palladium or platinum catalysts, followed by HCl neutralization to yield the hydrochloride salt . Reaction optimization includes controlling hydrogen pressure to minimize byproducts like over-reduced amines. Post-synthesis purification via recrystallization (ethanol/ether) ensures >99% purity .
Q. How should researchers safely handle and store this compound?
Key precautions:
- Storage : Maintain at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
- Handling : Use fume hoods with local exhaust ventilation to avoid inhalation of vapors or dust. Wear nitrile gloves, EN 166-certified goggles, and flame-retardant lab coats .
- Spills : Absorb with inert materials (vermiculite) and neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans isomers) of this compound affect its reactivity and biological activity?
The compound exists as a cis/trans isomeric mixture due to the piperidine ring’s chair conformation. Cis isomers exhibit higher steric hindrance, impacting nucleophilic reactions (e.g., slower alkylation rates) . In biological studies, cis isomers show stronger binding to enzymes like MMP-13 due to spatial alignment with hydrophobic pockets . Separation via chiral chromatography (e.g., Chiralpak® IA column) or diastereomeric salt formation (using L-tartaric acid) is critical for activity studies .
Q. What analytical methods are recommended for quantifying this compound purity and resolving data contradictions?
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v) at 220 nm. Retention time: ~6.2 min .
- NMR : ¹H NMR (D₂O) shows characteristic peaks at δ 1.2–1.4 ppm (methyl groups) and δ 3.1 ppm (piperidine protons). Discrepancies in integration ratios may indicate residual solvents or isomerization .
- Titration : Non-aqueous titration with HClO₄ in glacial acetic acid validates hydrochloride content (theoretical Cl⁻: 21.8%) .
Q. How can researchers mitigate challenges in synthesizing this compound derivatives for drug discovery?
Common issues include low yields in Mannich reactions (due to steric hindrance) and hydrolysis of the hydrochloride salt under basic conditions. Strategies:
- Mannich Reaction : Use Lewis acids (e.g., ZnCl₂) to activate formaldehyde and maintain pH <7 to prevent freebase formation .
- Sulfonation : Protect the amine with Boc groups before reacting with sulfonyl chlorides, followed by HCl deprotection .
- Ru(II) Complex Formation : Conduct reactions under inert atmosphere to avoid oxidation of the metal center .
Q. What are the implications of this compound’s flammability in large-scale reactions?
The low flash point (32°C) necessitates:
- Solvent Selection : Replace ethanol with higher-boiling solvents (e.g., DMF) to reduce vapor pressure .
- Process Design : Use continuous flow reactors to minimize compound accumulation and enable rapid cooling .
- Ventilation : Implement explosion-proof equipment and monitor airborne concentrations (<5 mg/m³) .
Application-Focused Questions
Q. How is this compound utilized in developing β-amyloid aggregation inhibitors?
The piperidine ring acts as a scaffold for attaching phenolic groups, which disrupt β-sheet formation in amyloid plaques. Key steps:
Q. What role does this compound play in organocatalysis for biodiesel production?
As a precursor for gem-diamine catalysts, it facilitates transesterification of triglycerides. Optimize by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
